N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide
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Overview
Description
Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Chemical Reactions Analysis
The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Scientific Research Applications
Amplification of Antibiotics
Research conducted by Brown and Cowden (1982) explored the role of pyridinylpyrimidines with strongly basic side chains, which share structural similarities with N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide, as amplifiers of antibiotics like phleomycin against Escherichia coli. This study indicates the potential of such compounds in enhancing the efficacy of antibiotic treatments through chemical modification and interaction with bacterial cells (Brown & Cowden, 1982).
Heterocyclic Synthesis for Antimicrobial Activities
Gad-Elkareem et al. (2011) investigated the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the formation of pyridothienopyrimidine derivatives through a series of chemical reactions involving hydrazine hydrate and different amines. These compounds, including structures akin to this compound, were screened for antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which, like this compound, include dimethylamino groups. These derivatives were evaluated for their growth inhibitory properties against various cancer cell lines, indicating significant cytotoxic activities that could be leveraged in cancer therapy (Deady et al., 2003).
Novel Analogue of Guanine
Ehler, Robins, and Meyer (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, from a precursor compound that shares functional groups with this compound. Although it did not exhibit the anticipated antiviral activity, this research underscores the importance of structural analogues in probing biological mechanisms and designing therapeutic agents (Ehler, Robins, & Meyer, 1977).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body. These interactions can inhibit or enhance the function of these targets, leading to various biological effects .
Mode of action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could lead to the activation or inhibition of the target, depending on the specific interaction .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, leading to the accumulation or depletion of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of certain functional groups could affect these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to the death of certain cells, the inhibition of a certain biochemical pathway, or the activation of certain cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-10-8-12(21(2)3)20-14(19-10)18-7-6-17-13(22)11-9-15-4-5-16-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIRQHUPWWJYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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